7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran
Description
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
7-chloro-6-nitro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8ClNO3/c10-7-5-9-6(2-1-3-14-9)4-8(7)11(12)13/h4-5H,1-3H2 |
InChI Key |
MCTBRIDBDCLMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2OC1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Benzopyran Derivatives
A classical approach involves the nitration of a suitable benzopyran precursor followed by chlorination at specific positions.
Step 1: Synthesis of the Benzopyran Core
The benzopyran core is typically synthesized via cyclization of ortho-hydroxyaryl ketones or via the acid-catalyzed cyclization of appropriate chalcones or flavonoid intermediates.
Step 2: Selective Nitration
Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (generally below 0°C) to introduce the nitro group at the 6-position selectively. The reaction conditions are optimized to prevent over-nitration or nitration at undesired sites.
Step 3: Chlorination at the 7-Position
Chlorination is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux conditions. The reaction conditions are carefully controlled to favor substitution at the 7-position without affecting other positions.
Research Findings:
A patent describes a process where the benzopyran derivative undergoes nitration, followed by chlorination, yielding the target compound with high regioselectivity. The process emphasizes mild reaction conditions to maintain the integrity of the dihydro-structure.
Modern Synthetic Approaches
Organometallic-Mediated Functionalization
Recent advances utilize organometallic reagents such as organozinc or organolithium compounds for regioselective substitution.
Step 1: Formation of a Benzopyran Intermediate
The benzopyran is prepared via cyclization of suitable phenolic compounds with α,β-unsaturated ketones under acid or base catalysis.
Step 2: Directed Nitration and Chlorination
Using directing groups or protecting groups, nitration at the 6-position is achieved, followed by chlorination at the 7-position via electrophilic substitution.
Step 3: Use of Organometallic Reagents
As described in recent patents, organozinc reagents are prepared by reacting zinc powder with halogenated benzopyran derivatives, then reacted with nitrating agents or chlorinating reagents under mild, anhydrous conditions.
Solid-Phase Synthesis Techniques
Parallel Synthesis on Solid Supports
Recent developments include solid-phase synthesis, enabling rapid generation of benzopyran derivatives with various substitutions.
-
- Benzopyran cores are immobilized on triflate-activated resins.
- Substituents such as nitro and chloro groups are introduced via palladium-catalyzed Suzuki coupling or nucleophilic substitution.
- Cleavage from the resin yields the target compound.
Research Findings:
A study demonstrated the synthesis of benzopyran libraries with diverse substitutions, including nitro and chloro groups, via solid-phase methods, yielding compounds with high purity and efficiency.
Summary of Key Data
| Methodology | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical nitration & chlorination | HNO₃, H₂SO₄, POCl₃ | 0°C to reflux | Well-established, regioselective | Over-nitration risk, harsh conditions |
| Organometallic-mediated | Zinc powder, organozinc reagents | 0°C to 45°C, anhydrous | Mild, high regioselectivity | Requires preparation of reagents |
| Solid-phase synthesis | Triflate resins, Pd catalysis | Room temperature, inert atmosphere | Rapid, high-throughput | Equipment-intensive |
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Benzopyran Derivatives
The structural and functional diversity of benzopyran derivatives leads to varied physicochemical properties and applications. Below is a comparative analysis of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran with analogous compounds:
Table 1: Comparative Analysis of Benzopyran Derivatives
Key Structural and Functional Differences
In contrast, KR-31831 incorporates amino and imidazolidine groups, enabling hydrogen bonding and receptor interactions critical for its anti-angiogenic activity . Halogen Variation: The fluoro substituent in 4-tert-butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran () offers metabolic stability, a common strategy in drug design, whereas chlorine in the target compound may influence lipophilicity .
Biological Activity :
- KR-31831 demonstrates robust anti-angiogenic effects, suppressing endothelial cell functions at IC₅₀ values < 10 μM in vitro and inhibiting Matrigel plug vascularization in mice .
- The apple intake biomarker (2,6-dimethyl-2-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran) lacks direct therapeutic relevance but serves as a dietary tracking tool in metabolomics .
Synthetic Utility :
- Silyl-protected derivatives (e.g., TBDMSO group in ) are intermediates in synthesizing nebivolol metabolites, highlighting their role in pharmaceutical manufacturing .
- The carboxylic acid group in 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid () enables conjugation or salt formation, broadening its utility in materials science .
Research Findings and Gaps
- Target Compound: Limited data exist on the biological activity or synthetic applications of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran.
- Comparative Insights: The anti-angiogenic potency of KR-31831 underscores the importance of amino and heterocyclic substituents in benzopyran-based therapeutics . Meanwhile, fluorinated and silylated analogs dominate metabolic intermediate applications .
Biological Activity
7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran is a compound belonging to the benzopyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran typically involves the nitration of 7-chloro-3,4-dihydro-2H-1-benzopyran using a nitrating agent such as nitric acid. The reaction conditions are optimized to achieve high yields and purity. The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 2386217-73-6 |
| Molecular Formula | C9H8ClNO3 |
| Molecular Weight | 213.6 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that benzopyran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran have shown effectiveness against various bacterial strains and fungi. Studies suggest that the nitro group in this compound may play a crucial role in its antimicrobial activity by interacting with microbial cell membranes or metabolic pathways .
Anticancer Activity
The anticancer potential of benzopyran derivatives has been widely studied. For example, compounds with similar structures have demonstrated antiproliferative effects against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and A549 (lung adenocarcinoma). The mechanisms through which these compounds exert their effects include inhibition of tubulin polymerization and induction of cell cycle arrest .
In a specific study, a related compound exhibited an IC50 value ranging from 0.011 to 0.015 μM against cancer cell lines, indicating potent anticancer activity . The presence of the chloro and nitro groups in 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran may enhance its reactivity and biological effects compared to other derivatives lacking these substituents.
The biological activity of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran can be attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chloro group can participate in substitution reactions, further modifying the compound’s activity.
Case Studies
Several studies have focused on the biological effects of benzopyran derivatives:
- Anticancer Activity : A study evaluated various benzopyran derivatives for their antiproliferative activities against multiple cancer cell lines. Compounds with similar structures showed significant growth inhibition compared to control groups .
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of benzopyran derivatives against pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .
Q & A
Q. What are the recommended synthetic routes for 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of nitro-substituted benzopyrans typically involves electrophilic aromatic substitution or cyclization reactions. For example, nitration of a pre-functionalized benzopyran precursor (e.g., 7-chloro-3,4-dihydro-2H-1-benzopyran) using a nitrating agent (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 6-position . Key factors include:
- Regioselectivity: The chloro substituent at position 7 directs nitration to the adjacent position (C6) due to its electron-withdrawing effect.
- Protection of the dihydro ring: Use of mild conditions to prevent oxidation of the dihydro moiety.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product.
Q. How can the structure of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran be confirmed using spectroscopic methods?
Methodological Answer: A combination of 1H/13C NMR, IR, and high-resolution mass spectrometry (HR-MS) is essential:
- 1H NMR: The dihydro moiety (C3–C4) appears as two multiplet signals (δ 2.5–3.0 ppm, integrating 4H). The nitro group deshields aromatic protons, with C5–H and C8–H resonating as singlets (δ 7.8–8.2 ppm) .
- 13C NMR: The carbonyl group (if present) appears at δ 160–180 ppm. Nitro-substituted carbons (C6) show signals near δ 140–150 ppm .
- IR: Strong NO₂ asymmetric stretching at 1520–1560 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹ .
- HR-MS: Confirm molecular formula (C₉H₇ClNO₃) with <5 ppm error.
Q. How do steric and electronic effects of the chloro and nitro substituents influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Electronic Effects:
- The chloro group (electron-withdrawing) deactivates the aromatic ring, making electrophilic substitution (e.g., sulfonation) challenging at adjacent positions.
- The nitro group further enhances deactivation but can direct nucleophilic attacks to meta positions under harsh conditions (e.g., amination via Ullmann coupling) .
- Steric Effects:
Example Reaction:
Suzuki coupling at C5 (if halogenated):
7-Cl-6-NO₂-Benzopyran + Ar-B(OH)₂ → 5-Ar-Substituted Derivative
Catalyst: Pd(PPh₃)₄, Base: Na₂CO₃, Solvent: DMF/H₂O, 80°C, 12h
Q. What computational methods are suitable for predicting the stability and tautomeric forms of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Optimize geometry and calculate tautomerization energy barriers. The dihydro form is more stable than the fully aromatic tautomer due to reduced ring strain .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO, water) on conformational stability.
- Hirshfeld Surface Analysis: Predict intermolecular interactions (e.g., C–H···O, Cl···π) in crystal packing .
Q. How can contradictions in spectral data for nitro-substituted benzopyrans be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent effects: NMR chemical shifts vary in CDCl₃ vs. DMSO-d₆.
- Tautomerism: Equilibrium between dihydro and oxidized forms in solution.
- Resolution:
Key Challenges and Research Gaps
- Synthetic Scalability: Current yields for nitration (65–72%) require optimization for large-scale applications.
- Biological Activity: Limited data on nitrobenzopyrans’ antimicrobial or anticancer properties; see related studies on 3,7-disubstituted derivatives .
- Environmental Stability: Nitro groups may increase photodegradation risk; assess under UV light using HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
